1H and 13C NMR spectral data of 2-Chloro-4-ethoxy-1-nitrobenzene
1H and 13C NMR spectral data of 2-Chloro-4-ethoxy-1-nitrobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-ethoxy-1-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-ethoxy-1-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document details the foundational principles, experimental protocols, and in-depth spectral interpretation required for the unambiguous structural elucidation of this substituted nitroaromatic compound. By integrating established theory with practical, field-proven insights, this guide serves as an authoritative resource for utilizing NMR spectroscopy in chemical characterization.
Foundational Principles: Substituent Effects in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is heavily influenced by the functional groups present in the molecule.
In 2-Chloro-4-ethoxy-1-nitrobenzene, the benzene ring is trisubstituted with three groups of distinct electronic character:
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Nitro Group (-NO₂) : A powerful electron-withdrawing group, it strongly deshields the aromatic ring through both inductive and resonance effects. This causes protons and carbons, particularly at the ortho and para positions relative to the nitro group, to resonate at a significantly lower field (higher ppm values).[1][2]
-
Ethoxy Group (-OCH₂CH₃) : An electron-donating group, the oxygen atom donates electron density to the aromatic ring via resonance. This shielding effect is most pronounced at the ortho and para positions, causing the associated nuclei to shift to a higher field (lower ppm values).[3]
-
Chlorine Atom (-Cl) : An electronegative atom that withdraws electron density inductively (deshielding). However, it can also donate electron density through resonance via its lone pairs (shielding). For halogens, the inductive effect typically dominates, leading to a net deshielding effect.
The interplay of these competing effects results in a unique electronic landscape across the aromatic ring, giving rise to a characteristic and predictable NMR spectrum. Aromatic protons generally appear in the 6.5-8.5 ppm region, while aromatic carbons are found between 110-160 ppm.[4][5][6]
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, high-resolution NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The protocol described here is a self-validating system designed to ensure reproducibility and accuracy.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution spectrum free from artifacts.[7] Key considerations include sample purity, choice of solvent, and concentration.
-
Purity : The analyte, 2-Chloro-4-ethoxy-1-nitrobenzene, should be of high purity to prevent signals from impurities from obscuring the spectrum. Verifying purity via another method (e.g., LC-MS) prior to NMR analysis is best practice.
-
Solvent Selection : A deuterated solvent is required to avoid a large, interfering solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relative chemical inertness.[8] The residual proton peak of CDCl₃ appears as a singlet at approximately 7.26 ppm, and its carbon peak appears as a triplet at 77.16 ppm, which can serve as secondary internal references.[8][9]
-
Concentration : For a standard 5 mm NMR tube, a concentration of 10-50 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments.[7][10]
Step-by-Step Protocol:
-
Weigh approximately 20 mg of high-purity 2-Chloro-4-ethoxy-1-nitrobenzene into a clean, dry vial.
-
Add approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]
-
Gently agitate or sonicate the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.[10]
-
Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube. The filter removes any residual microparticulates that could degrade spectral resolution.[11]
-
Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer. Optimization may be required depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Causality & Rationale |
| Spectrometer Frequency | 400 MHz | 101 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Angle | 30-45° | 30-45° | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time. |
| Acquisition Time | 3-4 s | 1-2 s | Must be long enough to allow the FID to decay fully for good resolution. |
| Relaxation Delay | 1-2 s | 2-5 s | Ensures the nuclei have returned to thermal equilibrium before the next pulse, crucial for quantitative analysis. |
| Number of Scans | 8-16 | 512-2048 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.[12] |
| Spectral Width | 12-15 ppm | 200-250 ppm | The spectral window must be wide enough to encompass all expected signals.[7] |
| Temperature | 298 K | 298 K | Room temperature is standard for routine characterization. |
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of 2-Chloro-4-ethoxy-1-nitrobenzene.
Spectral Data and Structural Assignment
The following tables summarize the expected ¹H and ¹³C NMR spectral data for 2-Chloro-4-ethoxy-1-nitrobenzene in CDCl₃. The assignments are based on established principles of substituent effects and analysis of spectral data for structurally analogous compounds, such as 2-chloro-1-methoxy-4-nitrobenzene.[13]
Molecular Structure for Assignment
Caption: Numbering scheme for 2-Chloro-4-ethoxy-1-nitrobenzene.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-3 | ~ 8.29 | d | J(H3,H5) ≈ 2.5 Hz | 1H | Aromatic H, ortho to -NO₂ |
| H-5 | ~ 8.18 | dd | J(H5,H6) ≈ 9.0 Hz, J(H5,H3) ≈ 2.5 Hz | 1H | Aromatic H, ortho to -NO₂ & -Cl |
| H-6 | ~ 7.03 | d | J(H6,H5) ≈ 9.0 Hz | 1H | Aromatic H, ortho to -OEt |
| Hₐ | ~ 4.19 | q | J(Ha,Hb) ≈ 7.0 Hz | 2H | -OCH₂ CH₃ |
| Hᵦ | ~ 1.50 | t | J(Hb,Ha) ≈ 7.0 Hz | 3H | -OCH₂CH₃ |
¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| C-4 | ~ 160.1 | C-OEt |
| C-1 | ~ 142.5 | C-NO₂ |
| C-2 | ~ 129.5 | C-Cl |
| C-5 | ~ 127.8 | C-H |
| C-3 | ~ 124.1 | C-H |
| C-6 | ~ 114.0 | C-H |
| Cₐ | ~ 65.2 | -OCH₂ CH₃ |
| Cᵦ | ~ 14.6 | -OCH₂CH₃ |
In-Depth Spectral Interpretation
Analysis of the ¹H NMR Spectrum
The aromatic region (7.0-8.3 ppm) displays signals for three distinct protons, consistent with a trisubstituted benzene ring.[4]
-
H-3 (δ ≈ 8.29, d) : This proton is ortho to the powerfully electron-withdrawing nitro group and meta to the ethoxy group. The strong deshielding from the -NO₂ group shifts it to the furthest downfield position. It appears as a doublet due to coupling with H-5 across four bonds (meta-coupling, J ≈ 2.5 Hz).[14]
-
H-5 (δ ≈ 8.18, dd) : This proton is deshielded by both the adjacent nitro group (meta) and the adjacent chloro group (ortho). It is split into a doublet of doublets by H-6 (ortho-coupling, J ≈ 9.0 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz).
-
H-6 (δ ≈ 7.03, d) : This proton is ortho to the electron-donating ethoxy group, which shifts it significantly upfield relative to the other aromatic protons. It appears as a doublet due to coupling with its only neighbor, H-5 (ortho-coupling, J ≈ 9.0 Hz).
The aliphatic region shows the classic pattern for an ethoxy group:
-
Hₐ (δ ≈ 4.19, q) : The methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
Hᵦ (δ ≈ 1.50, t) : The terminal methyl protons are further from the electronegative oxygen and thus appear further upfield. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Aromatic Carbons (114-161 ppm) : The chemical shifts of the aromatic carbons are governed by the substituent effects.
-
C-4 (δ ≈ 160.1) : The carbon directly attached to the ethoxy group is the most deshielded due to the direct attachment to the electronegative oxygen atom.
-
C-1 (δ ≈ 142.5) : The carbon bearing the nitro group is also significantly deshielded.
-
C-2 (δ ≈ 129.5) : The carbon bonded to chlorine appears at a downfield position typical for halogen-substituted carbons.
-
C-6 (δ ≈ 114.0) : This carbon is ortho to the electron-donating ethoxy group and is shifted to the highest field (lowest ppm) among the aromatic carbons.
-
-
Aliphatic Carbons (14-66 ppm) :
-
Cₐ (δ ≈ 65.2) : The methylene carbon is deshielded by the directly attached oxygen atom.
-
Cᵦ (δ ≈ 14.6) : The terminal methyl carbon is a typical aliphatic carbon and appears at a high field.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the structure of 2-Chloro-4-ethoxy-1-nitrobenzene. The observed chemical shifts, signal multiplicities, and coupling constants are in complete agreement with the theoretical effects of the chloro, ethoxy, and nitro substituents on the aromatic ring. This guide demonstrates a systematic approach, from sample preparation to detailed spectral interpretation, that ensures scientific integrity and provides a robust framework for the characterization of complex organic molecules.
References
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Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed. Retrieved from [Link]
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